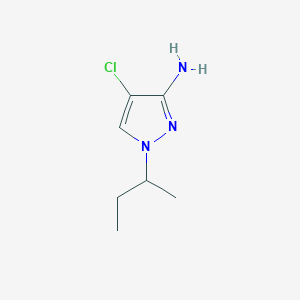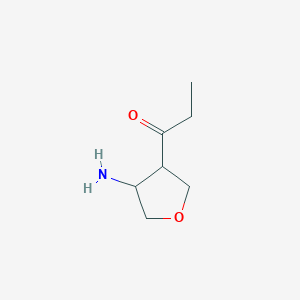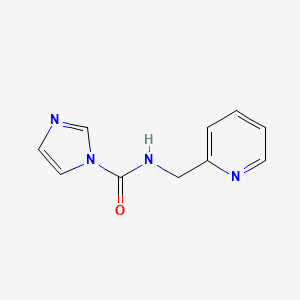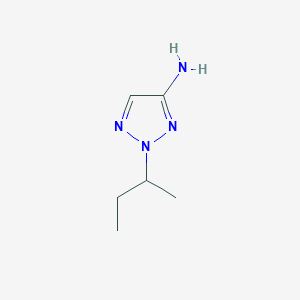![molecular formula C9H7F4N B13164838 2-Fluoro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B13164838.png)
2-Fluoro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of both fluorine and trifluoromethyl groups in its structure imparts significant electron-withdrawing characteristics, making it a valuable compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including 2-Fluoro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine, typically involves the introduction of fluorine atoms into the pyridine ring. Common methods include:
Balz-Schiemann Reaction: This involves the diazotization of aminopyridines followed by fluorination using tetrafluoroborate salts.
Umemoto Reaction: This method uses electrophilic fluorinating agents to introduce fluorine atoms into the pyridine ring.
Industrial Production Methods: Industrial production often employs scalable methods such as:
Catalytic Fluorination:
Electrophilic Fluorination: Using reagents like Selectfluor to achieve high yields of fluorinated pyridines.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products:
Aminopyridines: Formed through amination reactions.
Tetramethylbiphenyls: Produced via regioselective preparation through aerobic oxidative coupling of xylene catalyzed by palladium.
Scientific Research Applications
2-Fluoro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine finds applications in various fields:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s fluorinated nature enhances its metabolic stability and bioavailability .
Comparison with Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Shares similar fluorinated characteristics but lacks the cyclopenta ring.
4-Amino-2-(trifluoromethyl)pyridine: Contains an amino group, making it more reactive in certain chemical reactions.
Uniqueness: 2-Fluoro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine is unique due to its cyclopenta[b]pyridine structure, which provides additional rigidity and distinct electronic properties compared to other fluorinated pyridines .
Properties
Molecular Formula |
C9H7F4N |
|---|---|
Molecular Weight |
205.15 g/mol |
IUPAC Name |
2-fluoro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C9H7F4N/c10-8-4-6(9(11,12)13)5-2-1-3-7(5)14-8/h4H,1-3H2 |
InChI Key |
UQONCGDPIGSXPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(C=C2C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B13164761.png)
amine](/img/structure/B13164767.png)

![tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate](/img/structure/B13164781.png)




![1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B13164810.png)




![6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13164833.png)
